(E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol
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Overview
Description
(E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol is an organic compound belonging to the class of phenylpropanoids It is characterized by the presence of a phenyl ring substituted with two methoxy groups and a propenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate reagent to form the desired product. One common method is the Wittig reaction, where 2,3-dimethoxybenzaldehyde is reacted with a phosphonium ylide to yield the (E)-alkene product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanoids.
Scientific Research Applications
(E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenol side chain allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(E)-3-(4-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a single methoxy group.
(E)-3-(3,4-Dimethoxy-phenyl)-prop-2-en-1-ol: Similar structure with methoxy groups at different positions.
(E)-3-(2,4-Dimethoxy-phenyl)-prop-2-en-1-ol: Similar structure with methoxy groups at different positions.
Uniqueness: (E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7,12H,8H2,1-2H3 |
InChI Key |
IMPHFJKKRKRHCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCO |
Origin of Product |
United States |
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